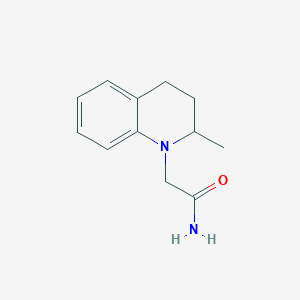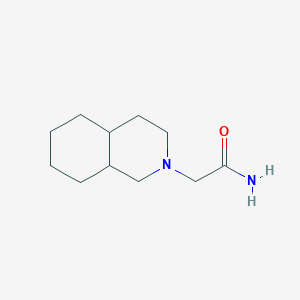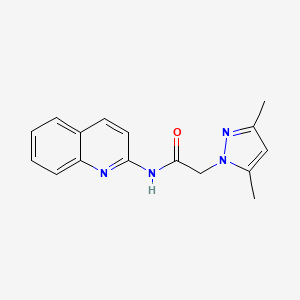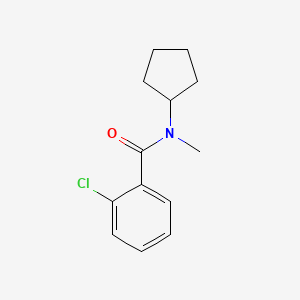
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide, also known as CTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In neurons, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. In inflammation, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, protecting neurons from oxidative stress, and reducing inflammation. In cancer cells, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In neurons, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species. In inflammation, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, making it a versatile tool for studying cellular processes. Another advantage is its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation of using 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide, including further investigation of its mechanism of action, optimization of its synthesis methods, and development of novel therapeutic applications. One potential future direction is the use of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in combination with other drugs for cancer treatment, to enhance its efficacy and reduce side effects. Another potential future direction is the use of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, to protect neurons from oxidative stress and improve cognitive function. Overall, the study of 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has the potential to lead to significant advancements in various fields of scientific research.
Synthesis Methods
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide can be synthesized through various methods, including reacting 4-chloropyrrole-2-carboxylic acid with trimethylamine and then with thionyl chloride, or reacting 4-chloropyrrole-2-carboxylic acid with N,N-dimethylformamide and then with thionyl chloride. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroprotection, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, 4-chloro-N,N,1-trimethylpyrrole-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-10(2)8(12)7-4-6(9)5-11(7)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEERQAKTXXULEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N,1-trimethylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)


![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)








![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)